molecular formula C22H20N2O3 B2981457 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-07-8

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2981457
CAS No.: 883956-07-8
M. Wt: 360.413
InChI Key: RCZAXKCJRFFKJQ-UHFFFAOYSA-N
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Description

3-Butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine-dione core. Its structure includes a 3-butyl substituent at the third position and a para-methylphenyl (p-tolyl) group at the second position. This compound belongs to the chromone-pyrimidine hybrid family, which is studied for diverse pharmacological properties, including antimicrobial and enzyme-inhibitory activities .

Properties

IUPAC Name

3-butyl-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-11-9-14(2)10-12-15)23-21-18(22(24)26)19(25)16-7-5-6-8-17(16)27-21/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZAXKCJRFFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde to form a chromeno intermediate. This intermediate is then reacted with a suitable amine and a pyrimidine precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The target compound’s substituents (butyl and p-tolyl) influence its lipophilicity, steric bulk, and electronic properties. Key comparisons with analogs include:

Table 1: Substituent Variations in Chromeno[2,3-d]Pyrimidine-Dione Derivatives
Compound Name R1 (Position 3) R2 (Position 2) Heteroatom Key Properties
Target Compound Butyl p-Tolyl O High lipophilicity (logP ~3.5)
3-Butyl-7-chloro-2-(4-fluorophenyl) derivative Butyl 4-Fluorophenyl O Enhanced electron-withdrawing effect (Cl, F)
2-(Furan-2-yl)-3-(4-methylphenyl) derivative 4-Methylphenyl Furan-2-yl O Reduced steric bulk; polar furan group
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl) derivative Furan-2-ylmethyl 4-tert-Butylphenyl O Increased steric hindrance (tert-butyl)
  • Lipophilicity : The butyl group in the target compound contributes to higher logP (~3.5) compared to analogs with smaller alkyl chains or polar groups (e.g., furan in ).

Heteroatom Variations: Chromeno vs. Thieno Derivatives

Replacing the chromeno ring’s oxygen with sulfur yields thieno[2,3-d]pyrimidine derivatives, which exhibit distinct electronic and bioactivity profiles:

Table 2: Chromeno vs. Thieno Core Comparisons
Core Structure Heteroatom Key Characteristics Bioactivity Examples
Chromeno[2,3-d]pyrimidine O Higher planarity; moderate H-bonding capacity Limited data; structural analogs show tyrosinase inhibition
Thieno[2,3-d]pyrimidine S Enhanced polarizability; improved metabolic stability Antimicrobial activity
  • Synthetic Accessibility: Chromeno derivatives are typically synthesized via cyclocondensation (e.g., acetic acid/DMSO-mediated heterocyclization ), while thieno analogs require specialized reagents like carbon disulfide .

Saturation and Rigidity Effects

Partially saturated analogs, such as tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines , exhibit reduced aromaticity and increased conformational flexibility compared to the fully aromatic target compound:

  • Planarity: The aromatic chromeno core in the target compound may enhance π-π stacking with biological targets, whereas saturated derivatives adopt non-planar conformations.

Biological Activity

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound belonging to the chromeno-pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multicomponent reactions (MCRs). One common method includes the reaction of 2-amino-4H-1-chromene-3-carbonitrile with p-tolyl isothiocyanate under controlled conditions. The use of modern synthetic techniques such as microwave dielectric heating has been noted to enhance yields and reduce reaction times .

Biological Activity

The biological activity of 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been investigated across various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain synthesized derivatives demonstrated better antimicrobial activity compared to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by disrupting DNA replication mechanisms. This action potentially leads to apoptosis in tumor cells . Molecular docking studies have indicated strong binding affinities to targets involved in cancer progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

The mechanism of action for 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors associated with disease processes.
  • DNA Interaction : It can bind to DNA, disrupting replication and transcription processes in cancer cells.
  • Cytokine Modulation : The compound modulates the immune response by affecting cytokine production .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Study : A recent study demonstrated that derivatives of chromeno-pyrimidines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.17 to 2.34 μg/mL for the most potent compounds tested .
  • Cancer Cell Line Evaluation : In vitro studies using various cancer cell lines showed that treatment with 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione compared to similar compounds, a comparison table is provided below:

Compound NameStructure TypeBiological ActivityNotable Effects
3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dioneChromeno-PyrimidineAntimicrobial, AnticancerInhibits DNA replication
Chromeno[2,3-b]pyridineChromene derivativeAntimicrobialLimited anticancer effects
PyranopyrimidinesPyrimidine derivativeAnticancerStrong cytotoxicity against tumor cells

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